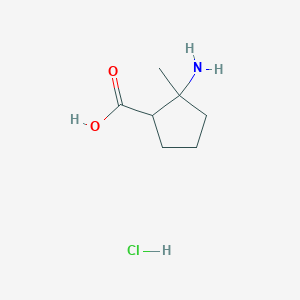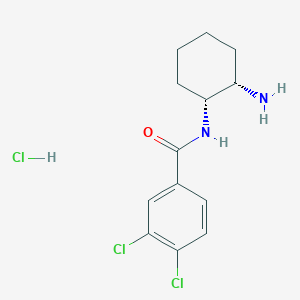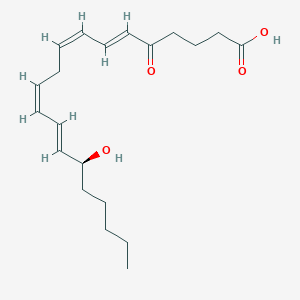
N-(4-fluoro-2-iodophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-2-iodophenyl)butanamide, also known as FIBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. FIBA is a derivative of the compound phenylbutanamide, which is known to have analgesic properties. The addition of the fluorine and iodine atoms to the phenyl ring of FIBA has been shown to enhance its potency and selectivity for certain receptors in the brain.
Mecanismo De Acción
The exact mechanism of action of N-(4-fluoro-2-iodophenyl)butanamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor by binding to a site other than the receptor's active site. This compound has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in several neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior in mice, as well as to enhance the analgesic effects of opioids. Additionally, this compound has been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-fluoro-2-iodophenyl)butanamide is that it is relatively easy to synthesize and purify, making it accessible for laboratory use. Additionally, its selectivity for certain receptors in the brain makes it a useful tool for studying the role of these receptors in neurological processes. However, one limitation of this compound is that its effects on the brain are not fully understood, and further research is needed to fully elucidate its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on N-(4-fluoro-2-iodophenyl)butanamide. One area of interest is its potential as a treatment for neurological disorders, such as anxiety, depression, and addiction. Additionally, further research is needed to fully understand its mechanism of action and to identify other receptors that it may interact with. Finally, this compound may also have applications in the field of drug discovery, as it could serve as a starting point for the development of new compounds with enhanced potency and selectivity for certain receptors.
Métodos De Síntesis
The synthesis of N-(4-fluoro-2-iodophenyl)butanamide involves several steps, starting with the reaction of 4-fluoro-2-iodobenzoic acid with butylamine to form this compound. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under an inert atmosphere to prevent oxidation of the reagents. The resulting product is then purified through a series of chromatographic techniques to obtain a high-purity sample of this compound.
Aplicaciones Científicas De Investigación
N-(4-fluoro-2-iodophenyl)butanamide has been primarily studied for its potential applications in the field of neuroscience. Specifically, it has been shown to modulate the activity of certain receptors in the brain, such as the GABA-A and sigma-1 receptors. These receptors are involved in a wide range of neurological processes, including anxiety, depression, and addiction.
Propiedades
Fórmula molecular |
C10H11FINO |
|---|---|
Peso molecular |
307.1 g/mol |
Nombre IUPAC |
N-(4-fluoro-2-iodophenyl)butanamide |
InChI |
InChI=1S/C10H11FINO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |
Clave InChI |
MJTNIEXQQWEKNR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)F)I |
SMILES canónico |
CCCC(=O)NC1=C(C=C(C=C1)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)

![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)




![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)





![3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione](/img/structure/B234652.png)